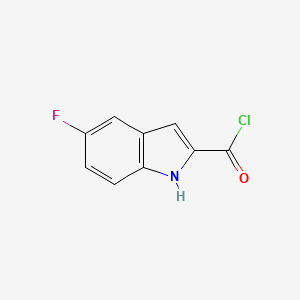
4-(Pyridin-2-yl)butan-1-amine
Vue d'ensemble
Description
“4-(Pyridin-2-yl)butan-1-amine” is a chemical compound with the molecular formula C9H14N2 . It has a molecular weight of 150.22 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been carried out in a multi-step manner. For instance, intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3,10H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
Chemical reactions involving “this compound” and similar compounds have been studied. For example, a reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris [2-phenylpyridinato- C2, N] iridium (III) complex led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Mécanisme D'action
Target of Action
Related compounds have been shown to interact with various targets, such as cyclin-dependent kinase 2 and cyclin-a2
Mode of Action
It’s known that related compounds can interact with their targets and induce changes . For instance, some compounds can bind to the active site of their targets, leading to changes in the target’s function . More research is required to elucidate the specific mode of action of 4-(Pyridin-2-yl)butan-1-amine.
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to downstream effects
Pharmacokinetics
It’s known that these properties can significantly impact a compound’s bioavailability and efficacy . More research is needed to outline the specific ADME properties of this compound.
Result of Action
Related compounds have been shown to induce various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . More research is needed to understand how environmental factors influence the action of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Pyridin-2-yl)butan-1-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a highly versatile compound, with applications in both organic synthesis and biochemical research. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it can be easily degraded by heat and light. In addition, the reaction of this compound with other compounds can produce toxic byproducts, and it can be difficult to remove these byproducts from the reaction mixture.
Orientations Futures
There are several potential future directions for research involving 4-(Pyridin-2-yl)butan-1-amine. One potential direction is the development of new synthetic methods for the synthesis of this compound. In addition, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in medicine and other fields. Finally, further research could be conducted on the stability and degradation of this compound, as well as on potential methods for removing toxic byproducts from reaction mixtures.
Applications De Recherche Scientifique
Synthèse des N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides : sont synthétisés à partir d'α-bromocétones et de 2-aminopyridines, où la 4-(Pyridin-2-yl)butan-1-amine peut agir comme précurseur. Ces amides ont une valeur biologique et thérapeutique significative, servant souvent de pharmacophores dans diverses molécules médicamenteuses .
Développement des 3-bromoimidazo[1,2-a]pyridines
Le composé est utilisé dans la synthèse chémodivergente des 3-bromoimidazo[1,2-a]pyridines, qui sont précieuses en chimie médicinale en raison de leurs propriétés biologiques polyvalentes. Le processus de synthèse implique une rupture de liaison C–C promue par I2 et TBHP dans un environnement sans métal .
Applications antifongiques
Des dérivés de la this compound, tels que les composés N-(tert-butyl)-2-(pyridin-2-yl)imidazo, ont été étudiés pour leurs effets antifongiques. Ils sont particulièrement efficaces contre la protéine stérol 14-alpha déméthylase dans les champignons comme C. albicans .
Synthèse organique
Le composé sert de bloc de construction en synthèse organique, permettant la construction de molécules complexes. Il est utilisé dans diverses réactions, notamment l'amidification, la cyclisation et la bromation, pour créer des structures moléculaires diverses .
Recherche pharmaceutique
En recherche pharmaceutique, la this compound est un intermédiaire clé pour la synthèse de médicaments qui ciblent une variété de maladies, en raison de sa capacité à se lier à diverses cibles biologiques .
Science des matériaux
Cette amine peut être utilisée dans la synthèse de polymères et de matériaux qui nécessitent des dérivés de pyridine spécifiques comme composant, contribuant aux avancées en science des matériaux .
Catalyse
Elle peut agir comme un ligand dans des systèmes catalytiques, influençant la vitesse des réactions chimiques. Sa partie pyridine peut se coordonner avec des centres métalliques, jouant ainsi un rôle dans la catalyse .
Études biochimiques
En tant que dérivé de la pyridine, la this compound est utilisée dans des études biochimiques pour comprendre l'interaction des cycles pyridine avec les systèmes biologiques, ce qui est crucial pour la conception de médicaments .
Safety and Hazards
Propriétés
IUPAC Name |
4-pyridin-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,1,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIOUOHCWDHSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542618 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34974-00-0 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)
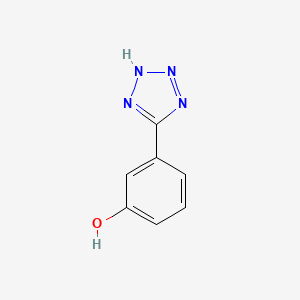
![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)
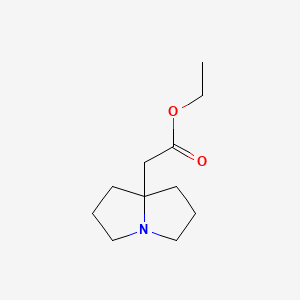
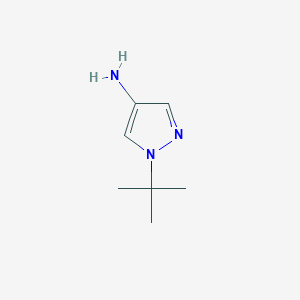
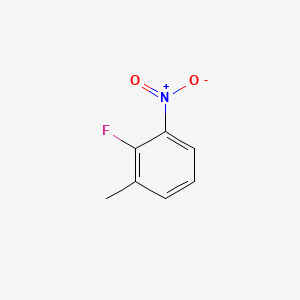
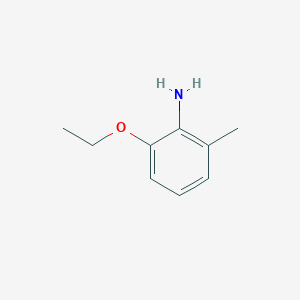
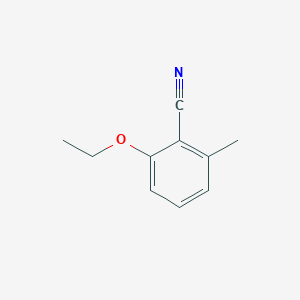

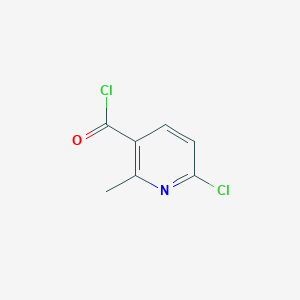
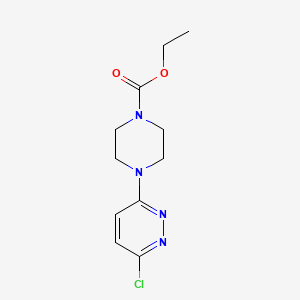
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)

